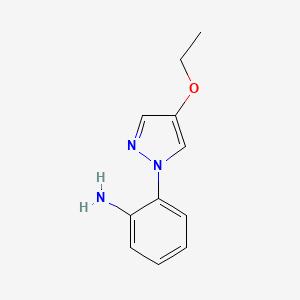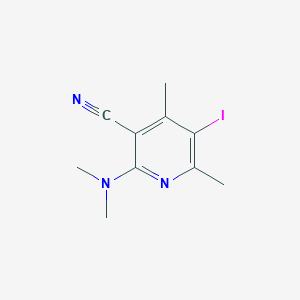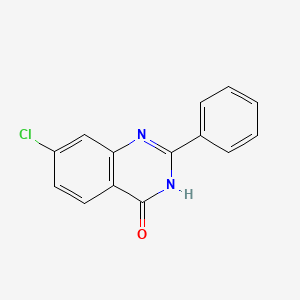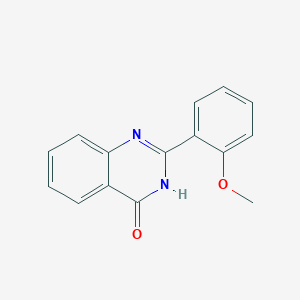![molecular formula C10H11N3O3 B1460686 Ethyl 5-methyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate CAS No. 427878-70-4](/img/structure/B1460686.png)
Ethyl 5-methyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
説明
Ethyl 5-methyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a synthetic organic compound with a unique structure . It has the molecular formula C10H11N3O3 and a molecular weight of 221.21 g/mol . It’s considered a useful research chemical .
Molecular Structure Analysis
The compound has a complex structure, which includes a pyrrolo[2,1-f][1,2,4]triazine ring. The InChI string, which represents the structure of the compound, isInChI=1S/C10H11N3O3/c1-3-16-10(15)7-4-13-8(6(7)2)9(14)11-5-12-13/h4-5H,3H2,1-2H3,(H,11,12,14) .
科学的研究の応用
Synthesis of Antitumor Agents
This compound is utilized in the synthesis of analogs of Lucanthone, which are known for their antitumor properties . By modifying the structure of Ethyl 5-methyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate, researchers can develop new molecules that may inhibit the growth of cancer cells.
Bactericidal Applications
The structural analogs derived from this compound have also shown bactericidal properties . This application is significant in the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern.
Anti-HIV Research
Indole derivatives, which can be synthesized from this compound, have been reported to show potential as anti-HIV agents . Molecular docking studies of these derivatives can lead to the discovery of new drugs that can inhibit the HIV-1 virus.
Chemical Research and Education
As a pure chemical substance with a well-defined structure, Ethyl 5-methyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate serves as a valuable material for chemical research and educational purposes . It allows for the study of chemical reactions, properties, and synthesis techniques.
特性
IUPAC Name |
ethyl 5-methyl-4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-3-16-10(15)7-4-13-8(6(7)2)9(14)11-5-12-13/h4-5H,3H2,1-2H3,(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUHVGKOOKXZNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=C1C)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468765 | |
| Record name | Ethyl 5-methyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
CAS RN |
427878-70-4 | |
| Record name | Ethyl 1,4-dihydro-5-methyl-4-oxopyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=427878-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-methyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the structural characteristics of C10H11N3O3?
A1: C10H11N3O3, also known as Ethyl 5-methyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate, is an organic compound with a molecular weight of 221.21 g/mol. [] While its specific interactions with biological targets and downstream effects are not addressed in the provided research papers, its structural features have been elucidated. For instance, one study describes the synthesis of C10H11N3O3 through the reaction of 3,5-bis(ethoxycarbonyl)-2-formyl-4-methyl-1H-pyrrole and hydrazine hydrate. []
Q2: Does the crystal structure of C10H11N3O3 provide insights into its potential properties?
A2: Yes, analysis of the crystal structure of C10H11N3O3 reveals a planar conformation with a slight twist in the oxamic hydrazide moiety. [] The molecule exhibits intramolecular hydrogen bonding (O–H⋯N) and participates in intermolecular hydrogen bonding (O—H⋯O and N—H⋯O) within the crystal lattice. [] These interactions could influence its stability, solubility, and potential interactions with other molecules.
Q3: Are there any studies on the application of C10H11N3O3 in material science?
A3: While the provided research papers do not delve into the material compatibility or stability of C10H11N3O3, its structural features, particularly the presence of hydrogen bonding groups, suggest potential for applications in materials science. Further research would be needed to explore this aspect.
Q4: Has the compound C10H11N3O3 shown any antioxidant activity?
A4: Research indicates that C10H11N3O3 derivatives, specifically (E)–2–amino–N'–(1–(2–hydroxyphenyl)ethylidene)–2–oxoacetohydrazide (I) and (E)–N'–(2–hydroxy–3–methoxybenzylidene)–2–amino–2–oxoacetohydrazide (II), exhibit limited antioxidant activity, demonstrating less than 10% inhibition of DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals. [] This suggests that further modifications might be needed to enhance its antioxidant potential.
Q5: What analytical techniques are typically used to characterize and quantify C10H11N3O3?
A5: The provided research papers highlight the use of various spectroscopic techniques for the characterization of C10H11N3O3, including FTIR, 1H NMR, and 13C NMR spectroscopies. [] These methods provide valuable information about the functional groups, structure, and purity of the compound. Additionally, single-crystal X-ray diffraction has been employed to determine its crystal structure and intermolecular interactions. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-{4-[(7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2-yl)oxy]butoxy}-1,2-dihydroquinolin-2-one](/img/structure/B1460607.png)
![1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-(5-hydroxypentyl)-2-oxo-, [3aS-(3aa,4(2),6aa)]-(9CI)](/img/structure/B1460608.png)


![1-[3-(2,2-Difluoroethoxy)-phenyl]-ethylamine hydrochloride](/img/structure/B1460613.png)
![1'-Methyl-1-oxo-3,4-dihydro-1h-spiro[naphthalene-2,3'-pyrrolidine]-4'-carboxylic acid hydrochloride](/img/structure/B1460614.png)
![6-Methyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B1460616.png)



![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B1460625.png)